molecular formula C7H2ClF2NS B6342726 2-Chloro-4,7-difluorobenzo[d]thiazole CAS No. 1177320-67-0

2-Chloro-4,7-difluorobenzo[d]thiazole

Cat. No.: B6342726
CAS No.: 1177320-67-0
M. Wt: 205.61 g/mol
InChI Key: YFFVYUGQFUQXNZ-UHFFFAOYSA-N
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Description

2-Chloro-4,7-difluorobenzo[d]thiazole is a chemical compound with the molecular formula C7H2ClF2NS and a molecular weight of 205.62 g/mol It is a derivative of benzothiazole, characterized by the presence of chlorine and fluorine atoms at specific positions on the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,7-difluorobenzo[d]thiazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nucleophilic substitution reaction of 2-chlorobenzothiazole with fluorinating agents to introduce the fluorine atoms at the desired positions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,7-difluorobenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated or chlorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Chloro-4,7-difluorobenzo[d]thiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-4,7-difluorobenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

  • 2-Chloro-4,5-difluorobenzo[d]thiazole
  • 2-Chloro-4,6-difluorobenzo[d]thiazole
  • 2-Chloro-4,7-difluorobenzothiazole

Comparison: Compared to similar compounds, 2-Chloro-4,7-difluorobenzo[d]thiazole is unique due to the specific positioning of the chlorine and fluorine atoms on the benzothiazole ring. This unique structure can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-4,7-difluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2NS/c8-7-11-5-3(9)1-2-4(10)6(5)12-7/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFVYUGQFUQXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)N=C(S2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670530
Record name 2-Chloro-4,7-difluoro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177320-67-0
Record name 2-Chloro-4,7-difluoro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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